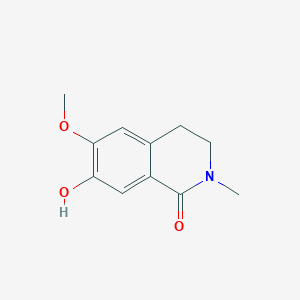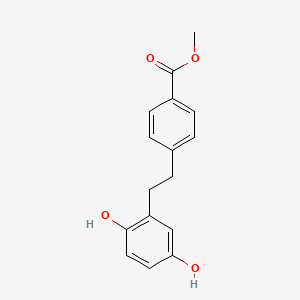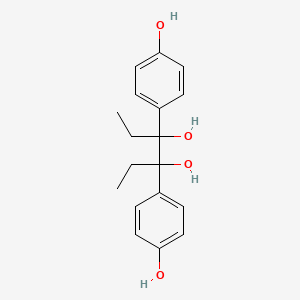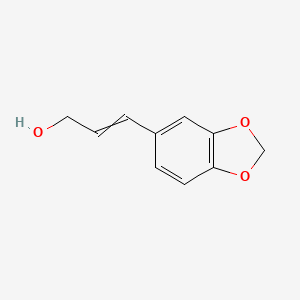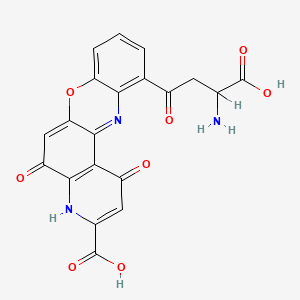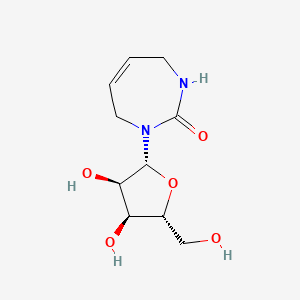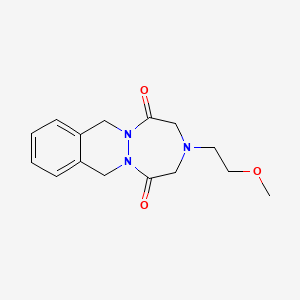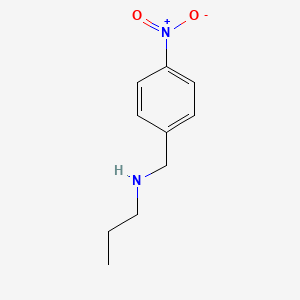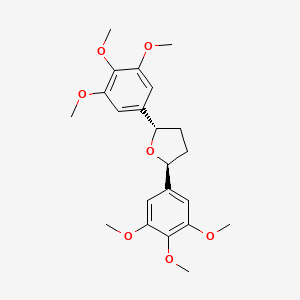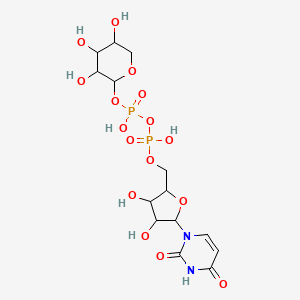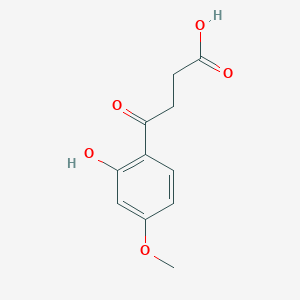
4-(2-Hydroxy-4-methoxyphenyl)-4-oxobutanoic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
1. Leukotriene D4 Antagonists and 5-Lipoxygenase Inhibitors
A study by Musser et al. (1987) synthesized a series of benzoheterocyclic [(methoxyphenyl)amino]oxoalkanoic acid esters, which includes compounds similar to 4-(2-Hydroxy-4-methoxyphenyl)-4-oxobutanoic acid. These compounds were tested as inhibitors of leukotriene D4 (LTD4) and showed promising results, particularly in inhibiting bronchospasm induced by LTD4 and ovalbumin in guinea pigs (Musser et al., 1987).
2. Interaction with 2-(Aminophenyl)methanol
Research by Amalʼchieva et al. (2022) explored the reactions of 4-oxobutanoic acids, including analogs of 4-(2-Hydroxy-4-methoxyphenyl)-4-oxobutanoic acid, with 2-(aminophenyl)methanol. This study is significant in understanding the chemical behavior and potential applications of these compounds in synthesizing novel chemical structures (Amalʼchieva et al., 2022).
3. Antioxidant Properties
Stanchev et al. (2009) investigated the antioxidant properties of 4-hydroxycoumarin derivatives, closely related to 4-(2-Hydroxy-4-methoxyphenyl)-4-oxobutanoic acid. This study adds to the understanding of how these compounds can be used as potential antioxidants in various applications (Stanchev et al., 2009).
4. Potential Anti-diabetic Agent
A study by Khurana et al. (2018) on a succinamic acid derivative, structurally similar to 4-(2-Hydroxy-4-methoxyphenyl)-4-oxobutanoic acid, showed potential as an insulinotropic agent for treating non-insulin dependent diabetes mellitus. This research points to the therapeutic potential of such compounds in managing diabetes (Khurana et al., 2018).
5. Synthesis of (+)-Trachyspic Acid
Morokuma et al. (2008) conducted a study involving the synthesis of (+)-trachyspic acid, where derivatives of 4-oxobutanoic acid were used. This research highlights the role of these compounds in synthesizing complex molecules with potential pharmacological applications (Morokuma et al., 2008).
Safety And Hazards
Sigma-Aldrich provides this product to researchers but does not collect analytical data for it. The buyer assumes responsibility to confirm product identity and/or purity . It’s important to handle all chemicals with appropriate safety measures, including the use of personal protective equipment and proper storage conditions.
Propriétés
IUPAC Name |
4-(2-hydroxy-4-methoxyphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-16-7-2-3-8(10(13)6-7)9(12)4-5-11(14)15/h2-3,6,13H,4-5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMHZBODZRNHIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)CCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60932777 | |
| Record name | 4-(2-Hydroxy-4-methoxyphenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60932777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Hydroxy-4-methoxyphenyl)-4-oxobutanoic acid | |
CAS RN |
14617-02-8 | |
| Record name | NSC78012 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78012 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(2-Hydroxy-4-methoxyphenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60932777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-[2-[(1-ethylcyclopentyl)-(2-hydroxyethyl)carbamoyl]phenyl]-2-hydroxy-butyl]-N-(2-hydroxyethyl)-5-methyl-N-(1-methyl-1-phenyl-ethyl)benzamide](/img/structure/B1213834.png)
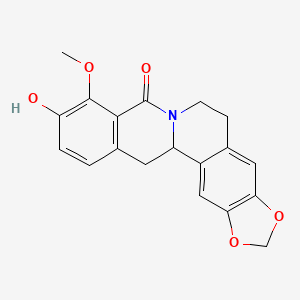
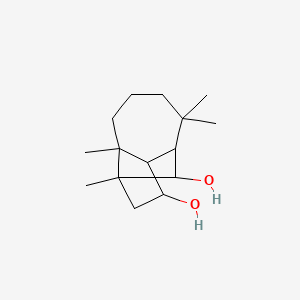
![N,N-bis(2-chloroethyl)-N-methyl-N-[(1-methyl-4-nitro-5-imidazolyl)methyl]ammonium chloride](/img/structure/B1213838.png)
